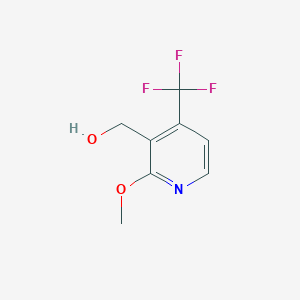

2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol

Description

Introduction to 2-Methoxy-4-(Trifluoromethyl)Pyridine-3-Methanol

Historical Context and Discovery

The development of fluorinated heterocycles accelerated in the mid-20th century, driven by the discovery of 5-fluorouracil in 1957 and the subsequent rise of fluoroquinolone antibiotics in the 1970s. While early work on fluoropyridines dates to Chichibabin’s synthesis of 2-fluoropyridine in the 1930s, systematic exploration of trifluoromethyl-substituted pyridines began in the 1980s with compounds like fluazifop-butyl, the first TFMP-derived agrochemical.

This compound emerged from efforts to optimize pyridine-based scaffolds for enhanced electronic and steric properties. Early synthetic routes involved nucleophilic substitution reactions, such as the methoxylation of 2-chloro-4-(trifluoromethyl)pyridine derivatives using sodium methoxide in methanol. Advances in regioselective functionalization, particularly at the C3 and C4 positions, enabled precise installation of the hydroxymethyl group, as evidenced by NMR and mass spectrometry data.

Significance in Fluorinated Heterocyclic Chemistry

The compound’s trifluoromethyl group imparts strong electron-withdrawing effects, stabilizing negative charges during nucleophilic reactions and enhancing lipid solubility for improved membrane permeability. Concurrently, the methoxy group at C2 modulates electronic density across the pyridine ring, while the C3 hydroxymethyl moiety enables further derivatization via oxidation or esterification.

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₈H₈F₃NO₂ | |

| Molecular Weight | 207.15 g/mol | |

| Boiling Point | Not reported (decomposes at >200°C) | |

| Solubility | Soluble in DMSO, methanol |

These properties make it a versatile intermediate in synthesizing bioactive molecules, such as antibacterial 1,3,4-oxadiazole derivatives and plant immune activators. Its role in facilitating hydrogen bonding and tautomerism further aligns it with broader studies on pyridone-based pharmaceuticals.

Position Within Trifluoromethylpyridine Family of Compounds

The TFMP family includes over 20 agrochemicals and five pharmaceuticals approved since 1980. Compared to simpler analogs like 2-methoxy-4-(trifluoromethyl)pyridine, the C3 hydroxymethyl group in this compound introduces additional hydrogen-bonding capacity, which enhances interactions with biological targets such as enzymes and receptors. For example:

- Agrochemical Analogs : Fluazifop-butyl lacks the hydroxymethyl group, limiting its derivatization potential compared to this compound.

- Pharmaceutical Derivatives : The hydroxymethyl group enables conjugation with piperazine moieties to create antiviral agents targeting tobacco mosaic virus (TMV) with EC₅₀ values as low as 18.4 μg/mL.

Table 2: Structural Comparison of Select TFMP Derivatives

| Compound | Substituents | Key Applications |

|---|---|---|

| Fluazifop-butyl | C2 methoxy, C4 trifluoromethyl | Herbicide |

| Ciprofloxacin | C6 fluorine, piperazine | Antibiotic |

| This compound | C2 methoxy, C3 hydroxymethyl, C4 trifluoromethyl | Agrochemical/Pharmaceutical intermediates |

Properties

IUPAC Name |

[2-methoxy-4-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c1-14-7-5(4-13)6(2-3-12-7)8(9,10)11/h2-3,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPCFHLNQGUJLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution

One common method involves the reaction of a suitable pyridine precursor with trifluoromethylating agents under controlled conditions. For example, starting with 2-methoxypyridine, the trifluoromethyl group can be introduced using agents like trifluoromethyl iodide or trifluoromethylating reagents in the presence of catalysts such as copper or palladium complexes.

Hydroxylation and Methylation

The hydroxymethyl group at position 3 can be introduced through subsequent hydroxylation reactions followed by methylation. This may involve the use of oxidizing agents to form the hydroxyl group, followed by reduction and methylation steps to achieve the desired hydroxymethyl substituent.

Industrial Production

Industrial production typically involves large-scale synthesis with optimized reaction conditions to ensure high yield and purity. This includes continuous flow processes, the use of catalysts, and purification techniques such as distillation or recrystallization.

Reaction Conditions and Optimization

Optimization of reaction conditions is crucial for achieving high yields and purity. Key factors include:

- Temperature : Typically ranges from 60°C to 80°C for substitution reactions.

- Solvent : Polar solvents like DMF are preferred for polar intermediates.

- Catalysts : Palladium or copper catalysts are often used for hydrogenation or cross-coupling reactions.

- Purification : Iterative purification via column chromatography or recrystallization may be necessary.

Spectroscopic Characterization

Characterization of this compound involves several spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm substituent positions and electronic environments.

- Mass Spectrometry (MS) : Validates molecular weight.

- High-Performance Liquid Chromatography (HPLC) : Assesses purity.

- Infrared (IR) Spectroscopy : Identifies functional groups like -OH or methoxy.

Comparison with Similar Compounds

Structural Analogs

| Compound | Substituents | Key Features |

|---|---|---|

| 2-Methoxy-4-(trifluoromethyl)pyridine | Methoxy at 2, Trifluoromethyl at 4 | High lipophilicity, electron-withdrawing effects |

| 2-Amino-4-(trifluoromethyl)pyridine-3-methanol | Amino at 2, Trifluoromethyl at 4, Hydroxymethyl at 3 | Potential for hydrogen bonding, altered bioactivity |

| 4-Trifluoromethyl-2(1H)-pyridinone | Trifluoromethyl at 4, Hydroxyl at 2 | Tautomerism, different reactivity |

Bioactivity and Solubility

- Solubility : The hydroxymethyl group improves aqueous solubility compared to non-hydroxylated derivatives.

- Bioactivity : Amino-substituted analogs may exhibit different biological activity due to hydrogen bonding capabilities.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Core

Table 1: Key Structural Features of Comparable Pyridine Derivatives

*Calculated based on substituent contributions.

Key Observations:

- Solubility: The hydroxymethyl group at position 3 improves aqueous solubility relative to non-hydroxylated derivatives (e.g., 2-methoxy-4-CF₃ pyridine) .

- Bioactivity: Amino-substituted analogs (e.g., 2-amino-4-CF₃ pyridine-3-methanol) may exhibit divergent biological activity due to the amine’s capacity for hydrogen bonding .

Key Observations:

- Lithiation Strategies: The use of (2-methoxy-4-CF₃ phenyl)lithium intermediates (as in marinopyrrole synthesis) could be adapted for constructing the target compound’s core .

- Cross-Coupling Reactions: Palladium-catalyzed methods (e.g., Sonogashira coupling) are effective for introducing alkynyl or aryl groups to pyridine derivatives .

Biological Activity

2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its interactions with various biological systems, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a trifluoromethyl group, which enhance its reactivity and lipophilicity. These structural characteristics facilitate interactions with biomolecules, influencing cellular processes.

1. Enzyme Interaction

This compound has been shown to interact with various enzymes, acting as both an inhibitor and an activator. This dual functionality can modulate metabolic pathways significantly.

- Inhibition Studies : The compound exhibits inhibitory effects on specific enzymes involved in metabolic processes, leading to altered cellular metabolism and energy production.

- Activation Studies : Conversely, it can activate certain pathways, enhancing metabolic activity under specific conditions.

2. Cellular Effects

The compound influences cell function by modulating signaling pathways and gene expression:

- Gene Expression Modulation : It affects the expression of genes involved in metabolic regulation, which can lead to changes in cellular metabolism.

- Cell Signaling : The compound's ability to penetrate cell membranes allows it to influence intracellular signaling cascades, potentially impacting cell growth and differentiation.

The mechanisms through which this compound exerts its biological effects include:

- Binding Affinity : The compound binds to specific receptors or enzymes, altering their activity. This binding can lead to either inhibition or activation of metabolic pathways.

- Stability and Degradation : Laboratory studies indicate that the stability of the compound can vary over time, affecting its long-term biological activity. Factors such as environmental conditions play a crucial role in its degradation rates .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses : At lower concentrations, it may enhance metabolic functions or promote beneficial cellular responses.

- High Doses : Increased concentrations can lead to toxicity, including cellular damage and disruption of normal metabolic processes.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound revealed significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 31 | Streptomycin | 31 |

| Escherichia coli | 62 | Ampicillin | 64 |

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that the compound exhibits selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects.

| Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) |

|---|---|---|---|

| HepG2 (Liver Cancer) | 15 | HEK293 (Normal Kidney) | >100 |

| MCF-7 (Breast Cancer) | 20 | MCF-10A (Normal Breast) | >100 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxy-4-(trifluoromethyl)pyridine-3-methanol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation-reduction reactions. For example, trifluoromethyl and methoxy groups are typically introduced through halogen exchange or catalytic methylation. Optimization involves adjusting temperature (e.g., 60–80°C for substitution reactions), solvent polarity (e.g., DMF for polar intermediates), and catalysts (e.g., Pd/C for hydrogenation). Yield improvements may require iterative purification via column chromatography or recrystallization .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and electronic environments. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typical for research-grade material). Infrared (IR) spectroscopy identifies functional groups like -OH or methoxy .

Q. What are the critical safety considerations and storage conditions for handling this compound in laboratory settings?

- Methodological Answer : Store in a dry, cool environment (2–8°C) away from ignition sources. Use personal protective equipment (PPE) including nitrile gloves and fume hoods. In case of exposure, follow protocols like P301+P310 (immediate medical attention if ingested). Avoid aqueous conditions to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations model electron density around the pyridine ring to predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations assess thermal stability (e.g., decomposition above 200°C). Databases like REAXYS and PISTACHIO provide reaction pathway predictions for trifluoromethylated systems .

Q. What strategies resolve discrepancies in regioselectivity during substitution reactions involving the trifluoromethyl and methoxy groups?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in methoxy) tracks reaction pathways. Kinetic studies under varying pH and temperature identify dominant mechanisms (e.g., SN1 vs. SN2). Computational docking studies with transition-state analogs clarify steric and electronic effects .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation products form?

- Methodological Answer : Under acidic conditions (pH < 3), hydrolysis of the methoxy group generates 4-(trifluoromethyl)pyridine-3-methanol. Oxidative environments (e.g., KMnO₄) convert the alcohol to a ketone. Stability studies using accelerated thermal gravimetric analysis (TGA) and HPLC-MS monitor degradation pathways .

Q. What role does this compound play in the synthesis of agrochemical derivatives like Pyroxsulam?

- Methodological Answer : It serves as a precursor for sulfonamide-functionalized pyridines. For Pyroxsulam synthesis, the methanol group is oxidized to a carboxylic acid, followed by sulfonamide coupling with triazolopyrimidine moieties. Reaction efficiency depends on protecting group strategies (e.g., tert-butyldimethylsilyl for -OH) .

Data Contradiction Analysis

Q. How should researchers address inconsistent spectroscopic data for this compound across different studies?

- Methodological Answer : Cross-validate using orthogonal techniques (e.g., X-ray crystallography vs. NMR) to resolve signal overlap. Compare solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on chemical shifts. Refer to databases like PubChem or Reaxys for consensus spectra .

Q. Why do synthetic yields vary significantly when scaling up from milligram to gram quantities?

- Methodological Answer : Heat and mass transfer inefficiencies in larger batches affect exothermic reactions (e.g., trifluoromethylation). Optimize stirring rates and cooling systems. Use flow chemistry for reproducible, scalable synthesis of intermediates .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.